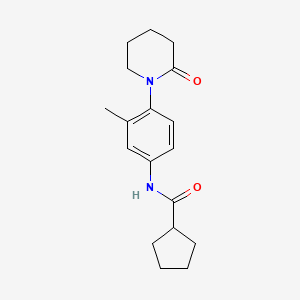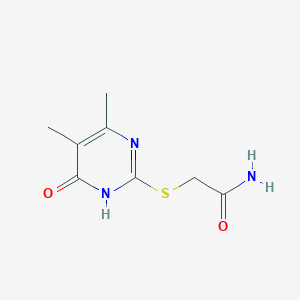![molecular formula C21H18F3N3O3S B2485470 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 681267-54-9](/img/structure/B2485470.png)
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For instance, synthesis methods have been elaborated for similar pyrazole compounds, which typically involve reactions like cyclization, amidation, and substitutions to introduce specific functional groups such as dimethylphenyl and trifluoromethyl benzamide into the molecular structure (Kumara et al., 2018). These processes are meticulously designed to achieve the desired structural configurations and chemical properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques like X-ray crystallography, which provides insights into the compound's crystal system, dihedral angles, and conformation. For related compounds, the crystal and molecular structure is often stabilized by intermolecular hydrogen bonds, and the structure exhibits a three-dimensional supramolecular self-assembly through various intermolecular interactions (Kumara et al., 2018). These structural insights are crucial for understanding the chemical reactivity and physical properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by the nature of their substituents. The compounds undergo various chemical reactions, including hydrogen bonding and π-π stacking interactions, contributing to their chemical stability and reactivity. The presence of functional groups like the trifluoromethyl group affects the compound's electronic properties and reactivity towards other chemical entities (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure and intermolecular interactions. The detailed crystal structure analysis reveals the compound's solid-state arrangement, which is essential for predicting its physical behavior under various conditions (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for understanding the compound's behavior in chemical reactions. The electronic structure, deduced from computational studies like DFT (Density Functional Theory), provides insights into the compound's electrophilic and nucleophilic regions, aiding in the prediction of its reactivity pattern (Karrouchi et al., 2020).
科学的研究の応用
Molecular Design and Synthesis
Compounds with structural features similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide have been synthesized and evaluated for their biological activities. For instance, synthetic approaches targeting the urokinase receptor (uPAR) involve the design of molecules with specific functionalities aimed at inhibiting processes related to cancer metastasis. These efforts highlight the importance of molecular design in developing therapeutic agents with potential applications in treating diseases like cancer (F. Wang et al., 2011).
Biological Evaluation and Potential Applications
The evaluation of similar compounds for their biological activities, such as antimicrobial and anticancer properties, is a significant area of research. For example, novel benzenesulfonamide derivatives have been synthesized and assessed for their in vitro antitumor activity, demonstrating the potential of these molecules in developing new therapeutic agents (Asmaa M. Fahim & Mona A. Shalaby, 2019). Similarly, novel analogs with antibacterial properties highlight the diversity of applications for these types of compounds in addressing various health challenges (M. Palkar et al., 2017).
特性
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-12-6-7-16(8-13(12)2)27-19(17-10-31(29,30)11-18(17)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPVXMFJXCLCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
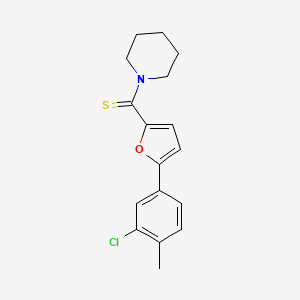
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)
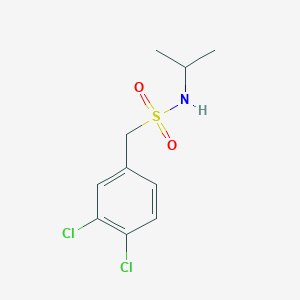
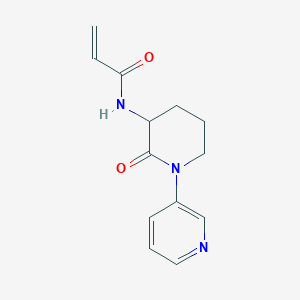
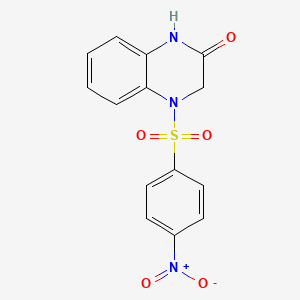
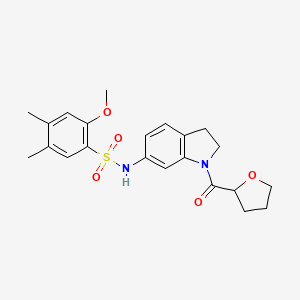
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)

